molecular formula C8H5BrClF3O B6264734 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene CAS No. 403-60-1

1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene

Cat. No.: B6264734
CAS No.: 403-60-1
M. Wt: 289.5
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Description

1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene ( 403-60-1) is a multifunctional halogenated benzene derivative designed for research and development applications . This compound serves as a versatile chemical building block, particularly in the synthesis of complex organic molecules. Its molecular structure, featuring bromo, chloro, and trifluoroethoxy substituents, makes it a valuable intermediate in pharmaceutical development and materials science . Researchers utilize this compound in cross-coupling reactions, where the halogen atoms act as sites for further functionalization to create novel compounds for drug discovery programs and the development of advanced materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c9-5-1-3-6(4-2-5)14-8(12,13)7(10)11/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBPCQZSBWFECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(F)Cl)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235076
Record name 1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
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Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-60-1
Record name 1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-60-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID801235076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 4 2 Chloro 1,1,2 Trifluoroethoxy Benzene

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis of 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene logically disconnects the molecule at the ether oxygen atom (C-O bond). This approach identifies the two key precursors required for its synthesis: a nucleophilic phenoxide and an electrophilic halogenated alcohol derivative.

The primary disconnection strategy points to 4-bromophenol (B116583) as the aryl component and a derivative of 2-chloro-1,1,2-trifluoroethanol as the fluoroalkyl component. The choice of these precursors is strategic, as they are commercially available or can be synthesized through established methods. 4-bromophenol provides the necessary brominated aromatic ring, while 2-chloro-1,1,2-trifluoroethanol introduces the desired halogenated and fluorinated ethoxy chain. The subsequent synthetic methodologies will focus on the formation of the C-O bond between these two key fragments.

Classical Approaches to Aryl Ether Formation Relevant to this compound

Traditional methods for aryl ether synthesis, such as the Williamson ether synthesis and the Ullmann condensation, offer viable pathways to the target molecule.

Williamson Ether Synthesis Adaptations for Halogenated Phenols and Fluoroalcohols

The Williamson ether synthesis is a widely used method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comedubirdie.com In the context of synthesizing this compound, this would involve the reaction of 4-bromophenoxide with a suitable derivative of 2-chloro-1,1,2-trifluoroethanol.

The first step is the deprotonation of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. Due to the increased acidity of phenols compared to aliphatic alcohols, this can be achieved using a moderately strong base such as potassium carbonate or sodium hydroxide. edubirdie.com

The second step involves the reaction of the phenoxide with an electrophilic form of the fluoroalcohol. Given that the hydroxyl group of 2-chloro-1,1,2-trifluoroethanol is a poor leaving group, it must first be converted into a better one, such as a tosylate, mesylate, or triflate. A general procedure for a similar Williamson ether synthesis involves dissolving 4-bromophenol in a suitable solvent like acetone (B3395972), adding a base such as potassium carbonate, followed by the addition of the electrophilic fluoroalkyl component, like 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126). chemicalbook.com The reaction is typically stirred at room temperature overnight. chemicalbook.com

Table 1: Representative Conditions for Williamson Ether Synthesis of a Fluoroalkyl Aryl Ether chemicalbook.com

Reactant 1Reactant 2BaseSolventTemperature
4-bromophenol2,2,2-trifluoroethyl trifluoromethanesulfonateK₂CO₃AcetoneRoom Temperature

It is important to note that while this method is robust, the presence of halogens on the fluoroalcohol can potentially lead to side reactions, and reaction conditions may need to be optimized for the specific substrates.

Ullmann Condensation and Copper-Mediated Aryl Etherification

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol. organic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. organic-chemistry.org The reaction typically proceeds more efficiently with aryl halides that are activated by electron-withdrawing groups.

In the synthesis of this compound, the Ullmann condensation would involve the coupling of a 1,4-dihalogenated benzene (B151609) (such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene) with 2-chloro-1,1,2-trifluoroethanol in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the order I > Br > Cl.

Modern advancements in the Ullmann condensation have led to the development of milder reaction conditions through the use of soluble copper catalysts supported by ligands, such as diamines and acetylacetonates. These improved methods can proceed at lower temperatures and with catalytic amounts of copper. The mechanism of the Ullmann-type reaction is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org

Table 2: General Parameters for Ullmann-type Aryl Etherification

Aryl HalideAlcoholCopper SourceBaseSolventTemperature
Aryl Bromide/IodideFluorinated AlcoholCuI, Cu₂O, or Cu powderK₂CO₃, Cs₂CO₃DMF, Pyridine (B92270)120-200°C

While the Ullmann condensation provides a direct route for C-O bond formation, the high temperatures and potential for side reactions, especially with complex substrates, can be a drawback.

Advanced and Catalytic Strategies for C-O Bond Formation

Modern synthetic chemistry has seen the rise of powerful catalytic methods for C-O bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront.

Palladium-Catalyzed C-O Cross-Coupling of Aryl Halides with Fluorinated Alcohols

Palladium-catalyzed C-O cross-coupling, often referred to as the Buchwald-Hartwig etherification, has become a versatile and widely used method for the synthesis of aryl ethers under relatively mild conditions. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound, coupling 4-bromophenol with 2-chloro-1,1,2-trifluoroethanol.

A highly effective protocol for the cross-coupling of aryl bromides with fluorinated alcohols utilizes a palladium precatalyst, such as tBuBrettPhos Pd G3, in the presence of a mild base like cesium carbonate (Cs₂CO₃) in a solvent such as toluene. nih.govresearchgate.net These reactions often exhibit short reaction times and excellent functional group tolerance. nih.govresearchgate.net Potassium phosphate (B84403) (K₃PO₄) can also be used as a more economical base alternative. nih.govresearchgate.net

Table 3: Typical Conditions for Palladium-Catalyzed C-O Cross-Coupling of Aryl Bromides with Fluorinated Alcohols nih.govresearchgate.net

Aryl BromideFluorinated AlcoholPalladium PrecatalystLigandBaseSolventTemperature
4-bromophenyl derivatives2,2,2-trifluoroethanoltBuBrettPhos Pd G3tBuBrettPhosCs₂CO₃ or K₃PO₄Toluene80-110°C
Heteroaryl bromides2,2-difluoroethanoltBuBrettPhos Pd G3tBuBrettPhosCs₂CO₃Toluene80°C

The choice of ligand is crucial for the success of these reactions, as it influences the stability and reactivity of the palladium catalyst.

The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in the advancement of palladium-catalyzed C-O cross-coupling reactions. wikipedia.org For the coupling of aryl halides with alcohols, ligands play a critical role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Bulky biarylphosphine ligands, such as BrettPhos and its derivatives (e.g., tBuBrettPhos), have proven to be particularly effective. nih.govresearchgate.netmit.edu The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of the aryl halide. Furthermore, the steric hindrance around the palladium center is believed to facilitate the C-O reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby preventing side reactions like β-hydride elimination. wikipedia.org

The electronic properties of the ligand also play a role. Electron-donating ligands can increase the electron density on the palladium center, which can promote the oxidative addition step. The continuous development of new ligands aims to broaden the substrate scope, improve reaction efficiency, and allow for milder reaction conditions. For instance, the development of specific ligands has enabled the room-temperature fluorination of aryl triflates and bromides. organic-chemistry.org

Mechanistic Considerations of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for constructing carbon-carbon and carbon-heteroatom bonds. libretexts.org The formation of the aryl ether bond in this compound via this method generally proceeds through a well-established catalytic cycle. The key to these transformations is the appropriate choice of ligand and reaction conditions. mit.edu

The catalytic cycle typically begins with the oxidative addition of the aryl bromide precursor (e.g., 1,4-dibromobenzene (B42075) or 4-bromophenol) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. libretexts.orgnobelprize.org Subsequently, the fluoroalcohol (2-chloro-1,1,2-trifluoroethanol) is deprotonated by a base to form an alkoxide. This alkoxide then coordinates to the palladium(II) center in a step that can be considered analogous to transmetalation . nobelprize.org The final step is reductive elimination , where the C-O bond is formed, yielding the desired aryl ether product and regenerating the palladium(0) catalyst, allowing the cycle to continue. libretexts.org The use of bulky, electron-rich phosphine ligands, such as those with a biaryl backbone, is often crucial for promoting the challenging intermolecular C-O bond formation, particularly with electron-neutral or electron-rich aryl halides. mit.edu A highly effective protocol for the cross-coupling of (hetero)aryl bromides with fluorinated alcohols utilizes the tBuBrettPhos Pd G3 precatalyst, which demonstrates excellent functional group tolerance. acs.org

Table 1: Key Steps in Palladium-Catalyzed C-O Cross-Coupling

Step Description
Oxidative Addition The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst to form an Ar-Pd(II)-Br complex. libretexts.org
Alkoxide Formation/Coordination The alcohol (R-OH) is deprotonated by a base, and the resulting alkoxide (R-O⁻) coordinates to the Pd(II) center.

| Reductive Elimination | The aryl and alkoxide groups on the Pd(II) center couple to form the ether (Ar-O-R) and regenerate the Pd(0) catalyst. libretexts.org |

Copper-Catalyzed C-O Cross-Coupling Protocols

Copper-catalyzed C-O cross-coupling, often referred to as the Ullmann condensation, represents a classical and still widely used method for the synthesis of aryl ethers. This approach is a valuable alternative to palladium-catalyzed methods. A variety of functional groups are tolerated in these reactions. zjut.edu.cn Diaryl ether formation can be achieved by coupling phenols and (hetero)aryl halides using a CuI catalyst with an appropriate ligand, sometimes requiring only low catalytic loadings. acs.org

A typical protocol involves reacting an aryl halide, such as 4-bromophenol's aromatic ring, with an alcohol in the presence of a copper(I) or copper(II) salt (e.g., CuI, CuCl₂) and a base like potassium carbonate. rsc.org In some developed protocols, aliphatic diols can serve multiple roles as the coupling reactant, ligand, and solvent, simplifying the reaction setup. rsc.org The mechanism is thought to involve the formation of a copper alkoxide intermediate which then reacts with the aryl halide. The use of ligands, such as oxalic diamides, can significantly promote the copper-catalyzed coupling reactions, enhancing their efficiency and practical application in organic synthesis. zjut.edu.cn

Nickel-Catalyzed Etherification Reactions

Nickel-catalyzed reactions have emerged as a powerful and often more economical alternative for forming C-O bonds. liv.ac.ukacs.org These methods can couple aryl electrophiles, including bromides and chlorides, with a wide range of primary and secondary aliphatic alcohols. liv.ac.uk

One successful strategy employs a Ni(II) complex with a bulky, electron-rich diphosphine ligand as a precatalyst under thermal conditions. liv.ac.uk Another innovative approach uses a Ni(II)-aryl complex that catalyzes the reaction under long-wave UV irradiation in the presence of a soluble amine base, avoiding the need for strong inorganic bases or metal alkoxides. liv.ac.uk The catalytic cycle for these reactions can vary, with some proposed mechanisms involving Ni(0)/Ni(II) intermediates, while others may proceed through a Ni(I)-Ni(III) cycle. liv.ac.uknih.gov The ability of nickel catalysts to activate the relatively inert C(aryl)–O bond has expanded the scope of cross-coupling reactions, allowing alkoxy groups to be used as versatile handles in complex molecule synthesis. acs.org

Table 2: Comparison of Metal Catalysts for Aryl Ether Synthesis

Catalyst Typical Precursors Advantages Common Ligands
Palladium Aryl bromides, triflates High functional group tolerance, high activity. mit.eduacs.org Biaryl phosphines (e.g., BrettPhos). acs.orgnih.gov
Copper Aryl iodides, bromides Economical, well-established (Ullmann). zjut.edu.cnrsc.org Oxalic diamides, phenols, diols. zjut.edu.cnrsc.org

| Nickel | Aryl chlorides, bromides, sulfonates | Economical, can couple less reactive electrophiles. liv.ac.ukacs.org | Diphosphines, N-heterocyclic carbenes (NHCs). liv.ac.uknih.gov |

Introduction of Halogen Substituents in Precursors

The synthesis of the target molecule requires precursors that are appropriately halogenated: a brominated aromatic system and a chloro-fluorinated aliphatic chain.

Regioselective Bromination of Activated Aromatic Systems

Aryl bromides are crucial intermediates in organic synthesis. nih.gov The most common method for their preparation is electrophilic aromatic substitution (EAS). wku.eduwku.edu For activated systems like phenols, achieving regioselectivity is key. The hydroxyl group is an ortho-, para-director, but reaction conditions can be tuned to favor the desired 4-bromo isomer, a likely precursor to the target molecule.

A lack of regioselectivity is a common drawback in the bromination of substituted aromatics, often yielding a mixture of ortho and para isomers. wku.eduwku.edu To overcome this, various methods have been developed. Using N-bromosuccinimide (NBS) as the brominating agent, often in solvents like acetonitrile, can provide highly regiospecific para-bromination under mild conditions. wku.edu Other systems, such as Br₂/SO₂Cl₂ over zeolite catalysts, have also shown high para-selectivity for activated aromatic compounds. researchgate.net The choice of brominating agent and catalyst is critical; for instance, tetraalkylammonium tribromides are highly para-selective for phenols, and NBS in ionic liquids also exhibits high regioselectivity. nih.gov

Chlorination Methods for Fluorinated Alkanes and Aromatics

Introducing a chlorine atom into a fluorinated alkane, such as a precursor to the 2-chloro-1,1,2-trifluoroethoxy group, requires specific methodologies. The halogenation of organic substrates is a fundamental transformation, and for alkanes, it often proceeds via a free-radical mechanism. researchgate.netlibretexts.org

The chlorination of a fluorinated ethane (B1197151) derivative can be achieved through free-radical substitution, typically initiated by UV light or peroxides. libretexts.org The reaction involves the replacement of a hydrogen atom with a chlorine atom. Alternatively, chlorine-fluorine exchange reactions can be employed. This technology is widely used to synthesize fluorinated molecules, where a chlorinated hydrocarbon is reacted with a fluorine source. lew.ro Conversely, a fluorinated precursor can be chlorinated. For example, vapor-phase reaction of a chlorinated hydrocarbon with aqueous HF in the presence of a metal fluoride (B91410) catalyst can replace chlorine atoms with fluorine. google.com Electrochemical methods also offer a means to generate and consume chlorine in situ, allowing for the chlorination of various organic compounds. acs.org

Trifluoroethoxy Group Installation Strategies

The final key transformation is the installation of the 2-chloro-1,1,2-trifluoroethoxy group onto the 4-bromophenyl scaffold. This is typically achieved through the formation of an ether bond.

The most direct approach is a variation of the Williamson ether synthesis . In this method, a nucleophile attacks an electrophile. For the target molecule, this would involve generating the phenoxide of 4-bromophenol using a base (e.g., potassium carbonate) and reacting it with an electrophilic source of the fluoroalkoxy group, such as 2-chloro-1,1,2-trifluoroethyl trifluoromethanesulfonate. A similar synthesis has been described for 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, where 4-bromophenol is reacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of potassium carbonate. chemicalbook.com

Alternatively, the metal-catalyzed cross-coupling reactions discussed previously (Sections 2.3.1.2, 2.3.2, 2.3.3) represent a powerful strategy. Here, 4-bromophenol would be coupled directly with 2-chloro-1,1,2-trifluoroethanol in the presence of a palladium, copper, or nickel catalyst and a base. Palladium-catalyzed methods, in particular, have proven highly effective for coupling aryl bromides with fluorinated alcohols. acs.org The incorporation of fluorine or fluorinated groups into bioactive molecules is a major strategy in medicinal chemistry to improve properties like metabolic stability and lipophilicity. acs.org The development of catalytic methods for installing these groups has seen significant advances, providing efficient pathways for their synthesis. cas.cn

Nucleophilic Substitution of Phenolic Hydroxyl Groups with Fluorinated Reagents

A plausible and widely used method for the synthesis of aryl ethers is the nucleophilic substitution of a phenol (B47542) with an alkyl halide or a related electrophile, often under basic conditions (Williamson ether synthesis). In the context of synthesizing this compound, this would involve the reaction of 4-bromophenol with a reagent capable of delivering the 2-chloro-1,1,2-trifluoroethyl group.

A general representation of this synthetic approach is the reaction of 4-bromophenoxide (generated in situ from 4-bromophenol and a base) with a suitable fluorinated electrophile. The choice of the electrophile is critical and could include compounds such as 1,2-dichloro-1,1,2-trifluoroethane (B1204223) or a derivative with a better leaving group, for instance, 2-chloro-1,1,2-trifluoroethyl triflate or tosylate.

An analogous synthesis has been reported for 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, where 4-bromophenol is reacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of potassium carbonate in acetone. chemicalbook.com This reaction proceeds at room temperature, indicating that a similar approach for the target molecule could be feasible.

Table 1: Proposed Reaction Conditions for Nucleophilic Substitution

ParameterProposed Condition
Starting Material 4-bromophenol
Fluorinated Reagent 2-chloro-1,1,2-trifluoroethyl trifluoromethanesulfonate
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone or DMF
Temperature Room Temperature to mild heating

Building-Block Methodologies for Fluorinated Moieties

The "building-block" approach involves the synthesis of a key fluorinated intermediate which is then coupled with the aromatic ring. For this compound, this could involve the pre-synthesis of a reagent containing the 2-chloro-1,1,2-trifluoroethoxy moiety which is then attached to the bromobenzene (B47551) ring.

One such strategy could involve the reaction of 2-chloro-1,1,2-trifluoroethanol with a reagent to introduce a good leaving group, followed by reaction with 4-bromophenol. Alternatively, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been achieved through the reaction of phenols with halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane) in the presence of a base. beilstein-journals.orgresearchgate.net This reaction is proposed to proceed via an intermediate difluoroethylene species. researchgate.net While the fluorine substitution pattern is different, this suggests that a similar reaction using a 1,2-dihalo-1,1,2-trifluoroethane derivative could potentially be used to generate the desired ether.

Fluorinated aryl boronates are also versatile building blocks in organic synthesis, allowing for the introduction of functional groups through cross-coupling reactions. researchgate.net However, this approach is generally more applicable for forming carbon-carbon or carbon-heteroatom bonds directly to the aromatic ring, rather than forming an ether linkage of this type.

Table 2: Potential Building Blocks and Precursors

Building Block/PrecursorPotential Use
2-chloro-1,1,2-trifluoroethanolCan be activated (e.g., tosylation) for reaction with 4-bromophenol.
1,2-dichloro-1,1,2-trifluoroethanePotential electrophile for reaction with 4-bromophenoxide.
ChlorotrifluoroetheneCould potentially react with 4-bromophenoxide, although regioselectivity could be an issue.

Comparative Analysis of Synthetic Route Efficiency and Selectivity

A direct comparative analysis for the synthesis of this compound is not possible due to the lack of specific literature. However, a comparison can be drawn from the synthesis of analogous compounds.

The nucleophilic substitution route, exemplified by the synthesis of 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, is generally efficient and proceeds under mild conditions. chemicalbook.com The selectivity is typically high, with the phenoxide attacking the electrophilic carbon of the fluorinated side chain. The main challenges with this route for the target compound would be the synthesis of the required 2-chloro-1,1,2-trifluoroethyl electrophile with a suitable leaving group and the potential for competing elimination reactions.

The building-block approach, particularly one that involves the reaction of a phenol with a halogenated ethane derivative like in the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from halothane, can also be effective. beilstein-journals.orgresearchgate.net These reactions can provide moderate to good yields. However, the reaction conditions can sometimes be harsh, and the generation of reactive intermediates like fluoroalkenes might lead to a lack of regioselectivity and the formation of byproducts.

Table 3: Comparative Factors of Potential Synthetic Routes

Synthetic RouteAdvantagesDisadvantages
Nucleophilic Substitution Generally mild reaction conditions. High potential for selectivity. Based on a well-established reaction (Williamson ether synthesis).Requires synthesis of a specific and potentially unstable fluorinated electrophile. Potential for side reactions like elimination.
Building-Block (via haloethane) Utilizes readily available starting materials. Can be a one-pot reaction.May require harsher conditions. Potential for lack of regioselectivity and byproduct formation.

Chemical Reactivity and Transformation of 1 Bromo 4 2 Chloro 1,1,2 Trifluoroethoxy Benzene

Reactivity of the Aromatic Nucleus

The benzene (B151609) ring in 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene is deactivated towards electrophilic attack due to the electron-withdrawing effects of its substituents. However, it can undergo both electrophilic and, under specific conditions, nucleophilic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The mechanism typically proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.org While the benzene ring in the title compound is electron-deficient, these reactions can be carried out using strong electrophiles and appropriate catalysts. libretexts.org

The regiochemical outcome of EAS reactions is controlled by the directing effects of the substituents already present on the benzene ring. lumenlearning.comlibretexts.org Both the bromo group and the alkoxy group are classified as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. unizin.org

2-chloro-1,1,2-trifluoroethoxy Substituent (-OCHFCF₂Cl): Standard alkoxy groups (-OR) are typically activating ortho-, para-directors. libretexts.org The oxygen atom's lone pairs strongly donate electron density via resonance. However, in the case of the 2-chloro-1,1,2-trifluoroethoxy group, the presence of highly electronegative fluorine and chlorine atoms on the ethyl chain creates a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron-donating ability of the oxygen atom, thus deactivating the ring towards electrophilic attack. Despite this deactivation, the resonance effect from the oxygen lone pairs still dictates the orientation of substitution, making the group an ortho-, para-director. libretexts.org

Since the two substituents are para to each other, their directing effects are aimed at the same available positions on the ring (C2, C3, C5, and C6). The bromo group directs to positions 2 and 6, while the haloalkoxy group directs to positions 3 and 5. The ultimate regioselectivity will depend on a sensitive balance between the electronic properties of the two groups and steric hindrance.

Table 1: Directing Effects of Substituents on the Benzene Ring
SubstituentInductive EffectResonance EffectOverall Reactivity EffectDirecting Preference
-Br (Bromo)Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para
-OCHFCF₂Cl (2-chloro-1,1,2-trifluoroethoxy)Strongly electron-withdrawing (-I)Electron-donating (+R)Strongly DeactivatingOrtho, Para

Specific regioselectivity studies for the nitration and sulfonation of this compound are not extensively documented in the literature. However, the outcomes can be predicted based on established principles of electrophilic aromatic substitution.

Nitration: Aromatic nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org When reacting with the title compound, the nitronium ion will be directed to the positions ortho to the existing substituents. This would result in a mixture of two primary products: 1-bromo-2-nitro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene and 2-bromo-1-nitro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene (more commonly named 1-bromo-5-nitro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene). The relative yields would be influenced by steric hindrance from the bulky haloalkoxy group, potentially favoring substitution at the C3/C5 positions.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). libretexts.org The electrophile in this reaction is SO₃ or its protonated form. masterorganicchemistry.com Similar to nitration, sulfonation is predicted to occur at the positions ortho to the bromo and haloalkoxy groups. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid, a property sometimes utilized in synthesis to temporarily block a position on the ring. libretexts.orgyoutube.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsElectrophilePredicted Major Products
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)1-bromo-2-nitro-4-(2-chloro-1,1,2-trifluoroethoxy)benzene 2-bromo-5-nitro-1-(2-chloro-1,1,2-trifluoroethoxy)benzene
SulfonationSO₃, H₂SO₄SO₃ (Sulfur trioxide)2-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)benzenesulfonic acid 3-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzenesulfonic acid

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. youtube.com This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In this compound, the bromine atom can serve as a leaving group. The haloalkoxy group, located para to the bromine, is electron-withdrawing due to its strong inductive effect. This provides some stabilization for the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the bromine. libretexts.org However, the haloalkoxy group is not as powerful an activating group for SNAr as a nitro (-NO₂) group. stackexchange.com Consequently, forcing conditions, such as high temperatures and a very strong nucleophile (e.g., NaNH₂ or NaOCH₃), would likely be required for the reaction to proceed at a reasonable rate. reddit.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, forming the stabilized carbanion, followed by the elimination of the bromide ion to yield the final product. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Transformations Involving Halogen Substituents (Bromine and Chlorine)

The halogen atoms in this compound provide reactive centers for a variety of transformations, most notably at the carbon-bromine bond on the aromatic ring.

The bromine atom attached directly to the benzene ring is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. researchgate.net Aryl bromides are highly valued substrates for these reactions due to their optimal balance of reactivity and stability. researchgate.net The carbon-bromine bond is significantly more reactive in palladium-catalyzed systems than the carbon-chlorine bond on the ethoxy side chain.

A variety of well-established cross-coupling reactions can be applied, with the Suzuki-Miyaura coupling being one of the most common. scielo.br This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the selective formation of a new C-C bond at the position of the bromine atom, enabling the synthesis of a wide array of more complex molecules. evitachem.com

Table 3: Potential Cross-Coupling Reactions at the Bromine Center
Reaction NameCoupling PartnerTypical CatalystGeneral Product Structure
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂4-(2-chloro-1,1,2-trifluoroethoxy)-1,1'-biphenyl (where R is aryl)
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄1-Aryl-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Heck CouplingAlkene (H₂C=CHR)Pd(OAc)₂, P(o-tol)₃1-(2-chloro-1,1,2-trifluoroethoxy)-4-vinylbenzene derivative
Sonogashira CouplingTerminal Alkyne (H-C≡CR)PdCl₂(PPh₃)₂, CuI1-(Alkynyl)-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃, BINAPN-Aryl-4-(2-chloro-1,1,2-trifluoroethoxy)aniline

Cross-Coupling Reactions at the Bromine Center

Reactivity of the Fluoroethoxy Moiety (2-chloro-1,1,2-trifluoroethoxy)

The 2-chloro-1,1,2-trifluoroethoxy group is generally considered to be chemically robust.

Ether linkages are known for their chemical stability and are generally resistant to cleavage. wikipedia.org Cleavage typically requires harsh conditions, such as treatment with strong acids like hydrohalic acids or strongly basic agents. wikipedia.org Given the electron-withdrawing nature of the fluorinated alkyl chain, the ether linkage in this compound is expected to be relatively stable under many reaction conditions, including those typically employed for the functionalization of the aryl bromide.

The carbon-chlorine and carbon-fluorine bonds within the 2-chloro-1,1,2-trifluoroethoxy group exhibit high bond dissociation energies, rendering them relatively inert to many chemical transformations. The C-F bond, in particular, is one of the strongest single bonds in organic chemistry.

While direct transformation of these bonds is challenging, under specific and often harsh conditions, reactions can occur. For example, reductive dehalogenation could potentially remove the chlorine atom. Transformations of C-F bonds are particularly difficult and often require specialized reagents and conditions, such as photoredox catalysis. researchgate.net However, for most synthetic applications involving the modification of the aromatic ring of this compound, the fluoroethoxy moiety is expected to remain intact.

Functional Group Interconversions on the Aromatic Ring and Side Chain of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities of its aromatic ring and its polyhalogenated ether side chain. The interplay of the bromo-substituent and the electron-withdrawing 2-chloro-1,1,2-trifluoroethoxy group dictates the regioselectivity and feasibility of various transformations. This section details the functional group interconversions possible on both the aromatic nucleus and the side chain, supported by established research findings on analogous structures.

Reactions on the Aromatic Ring

The substituted benzene ring in this compound is amenable to a range of transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

The 2-chloro-1,1,2-trifluoroethoxy group is strongly deactivating due to the inductive effect of the halogen atoms, making electrophilic aromatic substitution (EAS) reactions challenging. However, the ether oxygen can donate lone-pair electrons, which, along with the bromo-substituent, directs incoming electrophiles to the ortho and para positions. Given that the para position is already occupied by the bromo group, further substitution is anticipated to occur at the positions ortho to the ether linkage.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Nitration HNO₃, H₂SO₄1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)-2-nitrobenzene
Halogenation Br₂, FeBr₃1,2-dibromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Sulfonation SO₃, H₂SO₄2-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃1-(2-bromo-5-(2-chloro-1,1,2-trifluoroethoxy)phenyl)ethan-1-one

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

The presence of the strongly electron-withdrawing 2-chloro-1,1,2-trifluoroethoxy group can facilitate nucleophilic aromatic substitution (SNAr) of the bromo-substituent. This is particularly effective when strong nucleophiles are employed. The reaction proceeds via a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the side chain.

NucleophileReagents and ConditionsExpected Product
Hydroxide NaOH, high temperature4-(2-chloro-1,1,2-trifluoroethoxy)phenol
Alkoxide NaOR, polar aprotic solvent1-(alkoxy)-4-(2-chloro-1,1,2-trifluoroethoxy)benzene
Amine RNH₂, baseN-alkyl-4-(2-chloro-1,1,2-trifluoroethoxy)aniline

This table illustrates potential nucleophilic aromatic substitution reactions based on the known reactivity of activated aryl halides.

The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl derivative. nih.govresearchgate.net

Buchwald-Hartwig Amination : This method allows for the formation of arylamines from aryl halides. The reaction of this compound with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, would produce the corresponding N-substituted aniline (B41778) derivative. researchgate.netbeilstein-journals.orgnih.govresearchgate.net

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to form an arylalkyne.

Coupling ReactionCoupling PartnerCatalyst/Base SystemExpected Product Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, BINAP, NaOt-BuArylamine
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NArylalkyne

This table summarizes key metal-catalyzed cross-coupling reactions applicable to the target compound.

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal in an ethereal solvent. The resulting organomagnesium compound, 4-(2-chloro-1,1,2-trifluoroethoxy)phenylmagnesium bromide, is a potent nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce a wide range of functional groups.

Reactions on the Side Chain

The 2-chloro-1,1,2-trifluoroethoxy side chain also possesses reactive sites, primarily the carbon-chlorine bond.

The chlorine atom on the side chain is susceptible to nucleophilic substitution, although the presence of adjacent fluorine atoms may influence the reaction rate and mechanism. Strong nucleophiles can displace the chloride ion to introduce new functionalities.

NucleophileReagents and ConditionsExpected Product
Iodide NaI, acetone (B3395972) (Finkelstein reaction)1-bromo-4-(1,1,2-trifluoro-2-iodoethoxy)benzene
Azide NaN₃, DMF1-(4-(2-azido-1,1,2-trifluoroethoxy)phenyl)bromide
Thiolate NaSR, ethanol1-bromo-4-(2-(alkylthio)-1,1,2-trifluoroethoxy)benzene

This table outlines potential nucleophilic substitution reactions on the side chain, based on general principles of alkyl halide reactivity.

Treatment with a strong, non-nucleophilic base can induce the elimination of hydrogen chloride (dehydrochlorination) from the side chain, leading to the formation of a vinyl ether. The regioselectivity of this elimination would be influenced by the acidity of the proton on the carbon bearing the chlorine.

BaseReagents and ConditionsExpected Product
Potassium tert-butoxide K-Ot-Bu, THF1-bromo-4-(1,2,2-trifluorovinyloxy)benzene
Sodium amide NaNH₂, liquid NH₃1-bromo-4-(1,2,2-trifluorovinyloxy)benzene

This table presents plausible dehydrochlorination reactions of the side chain.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4 2 Chloro 1,1,2 Trifluoroethoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for a comprehensive structural assignment.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

In the ¹H NMR spectrum of the target molecule, the aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets due to ortho-coupling. The protons on the carbon adjacent to the bromine would be expected to resonate at a different chemical shift than those adjacent to the ether linkage, reflecting their distinct electronic environments. The aliphatic proton of the ethoxy group (-OCHF-) would likely appear as a triplet of doublets due to coupling with the adjacent fluorine atoms.

Expected ¹H NMR Data:

Aromatic Protons:

Two doublets in the range of δ 7.0-7.6 ppm.

Aliphatic Proton:

One triplet of doublets in the range of δ 6.0-6.5 ppm.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms of the benzene ring would show distinct signals, with the carbon attached to the bromine (C-Br) and the carbon attached to the ether oxygen (C-O) being readily identifiable by their characteristic chemical shifts. The two carbons in the ethoxy side chain would also exhibit unique resonances, influenced by the attached fluorine and chlorine atoms.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-Br115-120
C-O155-160
Aromatic CH118-135
-OCHF-110-120 (with C-F coupling)
-CF₂Cl115-125 (with C-F coupling)

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the spectrum would be expected to show two distinct signals corresponding to the -CHF- and -CF₂Cl groups. The coupling between these fluorine nuclei and with the adjacent proton would provide valuable structural information.

Expected ¹⁹F NMR Data:

Fluorine GroupExpected Chemical Shift (ppm)Multiplicity
-CHF--140 to -150Doublet of triplets
-CF₂Cl-70 to -80Doublet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): Would establish correlations between coupled protons, for instance, between the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): Would correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is essential for piecing together the entire molecular structure. For example, it would show correlations between the aromatic protons and the ether-linked carbon, and between the aliphatic proton and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₅BrClF₃O), the expected exact mass would be calculated based on the most abundant isotopes of each element. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of these halogens.

Expected HRMS Data:

IonCalculated m/z
[M]⁺303.9219
[M+2]⁺305.9198
[M+H]⁺304.9297

Fragmentation Pattern Analysis for Structural Confirmation

The electron ionization (EI) mass spectrum of a related compound, 1-bromo-4-chlorobenzene, shows a prominent molecular ion peak. The fragmentation of this simpler molecule primarily involves the loss of the halogen substituents.

For this compound, the molecular ion peak (M⁺) would be expected. The fragmentation would likely proceed through several key pathways:

Cleavage of the ether bond: This is a common fragmentation pathway for ethers. Scission of the C-O bond could occur on either side of the oxygen atom.

Cleavage between the aromatic ring and the ether oxygen would result in a [M - O(CF₂)CHClBr]⁺ fragment and a phenoxy radical, or a bromophenoxy cation [BrC₆H₄O]⁺.

Cleavage of the ethyl-oxygen bond would lead to a bromophenoxy radical and a [C₂HClF₃]⁺ cation.

Loss of halogen atoms: The molecule could lose a bromine or chlorine atom, leading to [M - Br]⁺ and [M - Cl]⁺ fragments. The relative abundance of these peaks would depend on the C-Br versus C-Cl bond strengths.

Fragmentation of the fluoroethoxy side chain: The side chain could undergo fragmentation, for example, by loss of a trifluoromethyl group ([M - CF₃]⁺) or a chlorotrifluoroethyl group ([M - C₂HClF₃]⁺).

Rearrangement reactions: Intramolecular rearrangements, common in mass spectrometry, could also occur, leading to more complex fragmentation patterns.

The precise fragmentation pattern would provide unambiguous confirmation of the compound's structure by allowing for the determination of its molecular weight and the identification of its key structural motifs.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/zDescription
[C₈H₅BrClF₃O]⁺304, 306, 308Molecular Ion (M⁺)
[C₆H₄BrO]⁺171, 173Loss of the chloro-trifluoroethoxy group
[M - Br]⁺225, 227Loss of a bromine atom
[M - Cl]⁺269, 271Loss of a chlorine atom
[CF₂CHCl]⁺97, 99Fragment from the side chain
[C₆H₄Br]⁺155, 157Loss of the entire ether side chain

Note: The m/z values are nominal and based on the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br). The table shows the expected isotopic peaks due to the presence of chlorine and bromine.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. Although specific experimental spectra for this compound are not available, the expected absorption and scattering bands can be predicted from the known ranges for its constituent functional groups.

The key functional groups in this compound are the substituted benzene ring, the ether linkage, and the carbon-halogen bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.

C=C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of peaks in the 1600-1450 cm⁻¹ range.

C-O-C Stretching (Ether): The asymmetric and symmetric stretching vibrations of the ether linkage are expected to result in strong absorptions in the IR spectrum, typically in the 1260-1000 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds will give rise to very strong IR absorptions, typically in the 1400-1000 cm⁻¹ range. The presence of multiple fluorine atoms will likely result in a complex and intense set of bands in this region.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 800-600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the C-C backbone, which may be weak in the IR spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aromatic C=C Stretch1600-1450Medium to StrongStrong
C-O-C Asymmetric Stretch1260-1000StrongWeak
C-F Stretch1400-1000Very StrongMedium
C-Cl Stretch800-600StrongStrong
C-Br Stretch600-500StrongStrong
Aromatic C-H Out-of-Plane Bend900-675StrongWeak

X-ray Crystallography for Solid-State Structure Elucidation (of the compound or its derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

A search of the current scientific literature and crystallographic databases did not yield any published X-ray crystal structures for this compound or its closely related derivatives. Therefore, a detailed discussion of its solid-state structure, including parameters such as unit cell dimensions, space group, and key intermolecular interactions, cannot be provided at this time.

Should a suitable crystalline sample of this compound be prepared, X-ray crystallographic analysis would be invaluable. It would confirm the connectivity of the atoms, provide insights into the conformation of the flexible ethoxy side chain, and reveal how the molecules pack in the solid state. Intermolecular interactions, such as halogen bonding (involving the bromine and chlorine atoms) and dipole-dipole interactions, would be of particular interest in governing the crystal packing.

Theoretical and Computational Studies of 1 Bromo 4 2 Chloro 1,1,2 Trifluoroethoxy Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are instrumental in elucidating the molecular characteristics of halogenated benzene (B151609) derivatives. For compounds like 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene, Density Functional Theory (DFT) is a widely employed method. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can accurately predict optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net These computational approaches model the electron density to determine the energy of the system, providing a robust platform for detailed molecular analysis.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, while the LUMO would likely be distributed over the benzene ring and the electron-withdrawing chloro- and trifluoro- substituents. Computational studies on similar halogenated nitrobenzene (B124822) compounds have demonstrated the utility of DFT in calculating these energy levels. researchgate.net The energy gap provides insight into the charge transfer interactions that can occur within the molecule.

Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative)
ParameterEnergy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)6.3

Note: The values in this table are illustrative, based on typical DFT calculations for similar halogenated aromatic ethers, and represent potential outcomes of a specific computational analysis.

Electrostatic Potential Maps for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the reactive sites of a molecule. These maps illustrate the charge distribution across the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. In an MEP map, areas of negative potential (typically colored red) correspond to electron-rich regions that are susceptible to attack by electrophiles. researchgate.net Conversely, areas of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

For this compound, the MEP would be expected to show significant negative potential around the oxygen atom of the ether linkage and the fluorine atoms, due to their high electronegativity. The benzene ring itself would also exhibit negative potential, characteristic of aromatic systems. Regions of positive potential would likely be found near the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other reagents.

Conformational Analysis and Energetic Landscapes

The flexibility of the 2-chloro-1,1,2-trifluoroethoxy side chain allows for multiple spatial orientations, or conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds (dihedral angles). This process generates an energetic landscape that identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. Computational methods can systematically rotate the C-C and C-O bonds in the side chain to map this landscape, revealing the preferred three-dimensional structure of the molecule under various conditions. The global minimum on this potential energy surface corresponds to the most stable and thus most populated conformation of the molecule.

Reaction Mechanism Predictions and Transition State Analysis

DFT calculations are crucial for modeling the pathways of chemical reactions. For an aromatic compound like this compound, this is particularly useful for predicting the outcomes of reactions such as electrophilic aromatic substitution. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. This type of analysis can predict reaction feasibility, regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position), and potential byproducts.

Structure-Reactivity Relationship Studies

The reactivity of this compound is determined by the interplay of its various substituents on the aromatic ring. Structure-reactivity studies aim to understand how these functional groups influence the molecule's chemical behavior.

Influence of Halogenation and Fluorination on Aromatic Ring Activation/Deactivation

The substituents on the benzene ring have profound effects on its reactivity towards electrophiles. These effects are a combination of induction and resonance.

Bromine (Br): As a halogen, bromine is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density to the ring through resonance. However, its high electronegativity means it strongly withdraws electron density through the sigma bond (inductive effect). For bromine, the inductive effect outweighs the resonance effect, making it a deactivating group. msu.edu

Ether Group (-OR): The (2-chloro-1,1,2-trifluoroethoxy) group is an ether. Typically, ether groups are activating and ortho-, para-directing because the resonance effect from the oxygen's lone pairs is stronger than its inductive withdrawal. msu.edu

Fluorination Effect: The presence of multiple fluorine atoms and a chlorine atom on the ethoxy side chain significantly alters the electronic properties of the ether group. The extreme electronegativity of fluorine causes strong inductive electron withdrawal through the alkyl chain (a -I effect). This effect is transmitted to the oxygen atom, reducing its ability to donate electron density to the aromatic ring. Consequently, the (2-chloro-1,1,2-trifluoroethoxy) group is expected to be strongly deactivating, reducing the nucleophilicity of the benzene ring and making electrophilic aromatic substitution more difficult compared to simpler alkoxybenzenes.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
Substituent GroupInductive EffectResonance EffectOverall EffectDirecting Influence
-Br (Bromo)Electron-withdrawingElectron-donatingDeactivatingOrtho, Para
-OCH(CF2Cl)CF3Strongly Electron-withdrawingElectron-donatingStrongly DeactivatingOrtho, Para

Detailed Research Findings on this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases and publicly available literature, no specific research findings, data, or detailed applications corresponding to the chemical compound This compound could be located. The investigation sought to uncover its role as a synthetic building block in organic chemistry, its integration into polymer science, and its use in the development of advanced materials such as optoelectronics and liquid crystals.

The performed searches for the specific applications outlined—including its use as a precursor for complex organic molecules, a monomer for specialty fluorinated polymers, or as a component in optoelectronic materials—did not yield any relevant results for this particular compound. While information is available for structurally similar compounds, such as isomers or molecules with different halogenation patterns, the explicit data required to construct an article based on the provided outline for this compound is absent from the surveyed sources.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information that strictly adheres to the specified structure and topics. The lack of available data suggests that this compound may be a novel substance, a highly specialized intermediate with limited public documentation, or a compound that has not yet been extensively studied for the applications of interest.

Applications of 1 Bromo 4 2 Chloro 1,1,2 Trifluoroethoxy Benzene As a Synthetic Building Block and in Advanced Materials

Applications in Optoelectronic and Liquid Crystalline Materials

Design and Synthesis of Liquid Crystalline Phases

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their molecules possess a degree of orientational order, which can be manipulated by external fields, making them crucial components in display technologies. The design of liquid crystal molecules typically involves the combination of a rigid core and one or more flexible terminal chains. researchgate.net The rigid core, often composed of aromatic rings, provides the necessary structural anisotropy, while the flexible chains, usually alkyl or alkoxy groups, influence the melting point and the stability of the liquid crystalline phases (mesophases). researchgate.netresearchgate.net

The structure of 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene contains key features that make it a promising precursor for liquid crystal synthesis:

Rigid Core : The brominated benzene (B151609) ring provides a rigid, polarizable core. The bromine atom can be used as a handle for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to extend the rigid core by linking it to other aromatic or cyclic units. This is a common strategy to create the elongated, rod-like (calamitic) or disc-like (discotic) shapes characteristic of many liquid crystals.

Flexible Tail : The 2-chloro-1,1,2-trifluoroethoxy group acts as a flexible tail. The presence of both chlorine and fluorine atoms introduces polarity and can influence intermolecular interactions, which are critical in the formation and stability of mesophases. researchgate.net Fluorination is a widely used strategy in modern liquid crystal design to tune properties such as dielectric anisotropy, viscosity, and clearing points. researchgate.net The ether linkage provides conformational flexibility, which helps to lower the melting point and promote the formation of liquid crystalline phases over a broad temperature range.

By modifying the bromine atom on the phenyl ring, this compound could be incorporated into more complex molecular architectures to generate novel liquid crystalline materials. For instance, a Suzuki coupling reaction with a boronic acid-functionalized biphenyl (B1667301) or terphenyl unit could yield a molecule with an extended, rigid core necessary for calamitic mesophases like the nematic or smectic phases.

Table 1: Representative Liquid Crystal Molecules with Halogenated Phenyl Moieties

Compound NameMolecular StructureKey Features
4-Cyano-4'-pentylbiphenyl (5CB)C₅H₁₁-(C₆H₄)-(C₆H₄)-CNClassic nematic liquid crystal with a biphenyl core and an alkyl tail.
4-Butoxy-4'-cyanobiphenylC₄H₉O-(C₆H₄)-(C₆H₄)-CNIntroduction of an alkoxy chain, similar to the ether linkage in the target compound.
4-Fluoro-4'-pentylbiphenylC₅H₁₁-(C₆H₄)-(C₆H₄)-FFluorination on the core to modify dielectric properties.
1-(4-Bromophenyl)-4-pentylcyclohexaneC₅H₁₁-(C₆H₁₀)-(C₆H₄)-BrBrominated phenyl ring as a synthetic handle and part of the rigid core.

Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)

Organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are technologies based on thin films of organic semiconductor materials. The performance of these devices relies heavily on the electronic properties of the organic materials used, such as their energy levels (HOMO and LUMO), charge carrier mobility, and stability.

The structure of this compound makes it a valuable starting material for the synthesis of larger, conjugated molecules that could function as components in OLEDs or OPVs.

Synthetic Handle : The bromine atom on the phenyl ring is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). researchgate.netnih.gov This allows for the straightforward synthesis of more complex, conjugated systems by linking the bromophenyl unit to other aromatic or heteroaromatic moieties. These larger molecules can be designed to have specific electronic properties for use as:

Hole Transport Materials (HTMs) : By coupling with electron-rich units like triphenylamines. dyenamo.sersc.orgrsc.org

Electron Transport Materials (ETMs) : By coupling with electron-deficient units like triazines, oxadiazoles, or boron-containing compounds.

Host Materials in OLED emissive layers.

Donor or Acceptor Materials in the active layer of OPVs. ratedpower.comwikipedia.org

Influence of Substituents :

The trifluoroethoxy group can enhance the stability of the final molecule due to the strength of the C-F bonds. It can also lower the HOMO and LUMO energy levels due to the electron-withdrawing nature of fluorine, which can be beneficial for tuning the electronic properties of the material for better charge injection or transport. researchgate.netnsf.gov

The ether linkage provides solubility and processability, which are important for fabricating thin-film devices from solution.

A hypothetical synthetic route could involve a Suzuki coupling of this compound with a diboronic acid ester of a conjugated aromatic compound, like pyrene (B120774) or fluorene, to create a core structure that can then be further functionalized to produce a final OLED or OPV material.

Table 2: Representative Building Blocks and Materials for OLEDs/OPVs with Similar Structural Features

Compound TypeExample StructureRole in Device
Brominated Aromatic Precursor9-BromoanthraceneStarting material for synthesis of luminescent and charge-transport materials.
Hole Transport MaterialSpiro-OMeTADWidely used HTM in perovskite and organic solar cells. dyenamo.sersc.org
Electron Transport MaterialTris(8-hydroxyquinolinato)aluminium (Alq3)Classic ETM and emissive material in OLEDs.
Fluorinated Phenyl Ether Moiety1,3,5-Tris(3-(3-(trifluoromethyl)phenoxy)phenyl)benzeneCan be a component of host or charge-transport materials, where the fluoroether group enhances stability and tunes electronic properties.

Role as an Intermediate in Agrochemical Synthesis

Many modern agrochemicals, including herbicides, insecticides, and fungicides, contain halogenated aromatic moieties. The presence, number, and position of halogen atoms can significantly influence the biological activity, selectivity, and environmental persistence of these compounds. The phenoxy ether linkage is also a common structural feature in many pesticides, particularly herbicides. wikipedia.orgencyclopedia.pub

Given these precedents, this compound represents a promising scaffold for the synthesis of new, potentially bioactive compounds for agricultural use.

Herbicides : The molecule shares structural similarities with phenoxy herbicides, such as 2,4-D and MCPA. iasis.ienufarm.com These herbicides act as synthetic auxins, causing uncontrolled growth in broadleaf weeds. encyclopedia.pub The core structure of a substituted phenoxy group is crucial for this activity. By modifying the bromine atom of this compound to introduce a carboxylic acid group (or a precursor that can be metabolized to a carboxylic acid in the plant), it is conceivable that new herbicidal compounds could be developed. The trifluoroethoxy tail would likely modify the uptake, translocation, and metabolic stability of the compound, potentially leading to altered selectivity or efficacy.

Insecticides and Fungicides : Halogenated phenyl ethers are also found in various insecticides and fungicides. The bromine atom can be used to build more complex structures through coupling reactions, attaching other toxophoric groups. For example, it could be coupled to a pyrazole (B372694), triazole, or pyridine (B92270) ring, which are common in many modern insecticides and fungicides. researchgate.netgoogle.comnih.gov The trifluoroethoxy group is a feature in some newer agrochemicals, valued for its ability to increase metabolic stability and lipophilicity, which can enhance penetration into the target pest. nih.govfigshare.com

A plausible synthetic route to a novel agrochemical could involve the conversion of the bromo group to a hydroxyl or amino group, which could then be further derivatized to introduce the desired functionality for herbicidal, insecticidal, or fungicidal activity.

Table 3: Examples of Agrochemicals with Structurally Relevant Moieties

AgrochemicalTypeKey Structural FeatureMode of Action
2,4-DHerbicideChlorinated phenoxyacetic acidSynthetic auxin encyclopedia.pub
FluazifopHerbicideTrifluoromethyl-pyridinyloxy-phenoxy propionateACCase inhibitor wikipedia.org
ChlorantraniliproleInsecticideContains a brominated pyrazole and a chlorinated phenyl ringRyanodine receptor modulator nih.gov
TriadimefonFungicideContains a chlorophenoxy group and a triazole ringSterol biosynthesis inhibitor researchgate.net

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of polyhalogenated aromatic compounds often relies on traditional methods that may involve hazardous reagents, multiple steps, and significant waste generation. A primary future challenge is the development of synthetic pathways that adhere to the principles of green chemistry. acs.orgjk-sci.comjocpr.com

Research in this area should focus on:

Catalytic Processes: Investigating the use of transition-metal catalysts, such as palladium or copper, could enable more efficient and selective formation of the aryl-ether bond. pharmtech.com Developing catalytic C-H activation/etherification methods would be a significant step towards sustainability by avoiding the need for pre-functionalized aromatic rings.

Atom Economy: The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, is crucial. jk-sci.comjocpr.com Future synthetic designs should prioritize addition reactions and minimize the use of protecting groups to reduce waste. jocpr.comresearchgate.net For instance, developing a route where the 2-chloro-1,1,2-trifluoroethoxy group is constructed and then attached to the bromobenzene (B47551) moiety in a highly efficient coupling reaction would be a key objective. rsc.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in safety, efficiency, and scalability, particularly when handling highly reactive or hazardous intermediates common in fluorination chemistry. Exploring flow-based methods for the synthesis of 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene could mitigate risks and improve process control.

Table 1: Potential Sustainable Methodologies for Synthesis
Research AreaSustainable MethodologyPotential Benefits
Aryl-Ether Bond FormationPalladium-Catalyzed Cross-CouplingHigh efficiency, selectivity, milder reaction conditions.
Side-Chain ConstructionCatalytic Addition ReactionsHigh atom economy, reduced byproducts. researchgate.net
Process ImplementationContinuous Flow ChemistryEnhanced safety, improved heat transfer, easier scalability.
Overall SynthesisOne-Pot Cascade ReactionsReduced solvent use, energy consumption, and purification steps. ucl.ac.uk

Exploration of Novel Reactivity Patterns and Selective Transformations

The molecule possesses multiple, distinct carbon-halogen bonds (C-Br, C-Cl, C-F), each with different bond strengths and reactivities. A significant unaddressed challenge is achieving site-selective functionalization.

Future research should aim to:

Selective Cross-Coupling: Systematically investigate the selective activation of the C-Br bond for reactions like Suzuki, Heck, or Buchwald-Hartwig amination, while leaving the other halogen atoms untouched. escholarship.org The established reactivity order for halogens in such reactions (C-I > C-Br > C-Cl >> C-F) provides a theoretical basis for this selectivity. science.gov

Side-Chain Reactivity: Explore the unique reactivity of the 2-chloro-1,1,2-trifluoroethoxy group. Research could target the selective cleavage or substitution of the C-Cl bond in the presence of the more robust C-F bonds. This could open pathways to novel derivatives not accessible through other means.

Photochemical and Electrochemical Methods: Investigate the use of photoredox or electro-catalysis to induce novel transformations. nih.gov These modern synthetic tools operate under mild conditions and could unlock unique reactivity patterns, such as selective dehalogenation or C-H functionalization, that are difficult to achieve with traditional thermal methods.

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Catalytic Cross-Coupling
Bond TypeLocationRelative Bond Dissociation Energy (Approx. kJ/mol)Expected Reactivity
C-BrAromatic Ring~336Highest
C-ClAliphatic Side-Chain~351Intermediate
C-FAliphatic Side-Chain~467Lowest

Expansion of Applications in Emerging Material Science and Chemical Technologies

While specific applications for this compound are not yet established, its structure is analogous to motifs found in various high-performance materials and bioactive molecules. wikipedia.orgresearchgate.net

Promising areas for future investigation include:

Pharmaceutical and Agrochemical Intermediates: The presence of a fluorinated ether group is a common feature in many modern drugs and pesticides, as it can enhance metabolic stability and lipophilicity. researchgate.netresearchgate.net This compound could serve as a versatile building block for creating new bioactive candidates.

Fluoropolymer Science: As a highly halogenated molecule, it could be explored as a monomer, additive, or plasticizer in the development of new fluoropolymers with tailored properties such as thermal stability, chemical inertness, and specific dielectric constants, similar to materials like Polytetrafluoroethylene (PTFE). wikipedia.org

Advanced Materials: Fluorinated ethers are being investigated for use in specialized applications like electrolytes for high-performance lithium-metal batteries and as advanced solvents. nih.govrsc.orgrsc.orgdigitellinc.com Research could assess the physical and electrochemical properties of this compound to determine its suitability for such technologies. Its polyhalogenated nature might also impart non-flammability, suggesting potential use as a fire-retardant or a component in specialty lubricants and hydraulic fluids. ck12.orgnoaa.gov

Addressing Challenges in Scalable Synthesis and Handling of Complex Halogenated Fluorinated Compounds

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, particularly for complex organofluorine compounds. acs.org

Key unaddressed issues that require future research include:

Scalable Process Development: Designing a synthetic route that is not only efficient but also safe, robust, and economically viable on a large scale is a major hurdle. This involves optimizing reaction conditions, minimizing the use of expensive or hazardous reagents, and developing efficient purification methods.

Safety and Handling Protocols: Polyhalogenated organic compounds can be toxic and environmentally persistent. wikipedia.orgck12.orgnoaa.govnih.gov It is imperative to conduct thorough studies to understand the toxicological profile of this compound and its potential byproducts. Developing comprehensive standard operating procedures (SOPs) for its safe handling, storage, and disposal is a critical and unaddressed challenge. illinois.edu

Material Compatibility: The synthesis of fluorinated compounds can involve highly corrosive reagents, such as hydrogen fluoride (B91410) (HF) or its equivalents. Research into material compatibility for reactors and handling equipment is essential to ensure process safety and integrity during scale-up.

Q & A

Basic: What are the key synthetic routes for 1-bromo-4-(2-chloro-1,1,2-trifluoroethoxy)benzene, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 4-(2-chloro-1,1,2-trifluoroethoxy)benzene using bromine (Br₂) in the presence of FeBr₃ as a catalyst under controlled temperatures (e.g., 0–25°C) ensures regioselectivity . Multi-step approaches may include introducing the trifluoroethoxy group via nucleophilic substitution of a phenol intermediate with 2-chloro-1,1,2-trifluoroethyl chloride, followed by bromination . Optimization focuses on minimizing side reactions (e.g., over-bromination) by modulating stoichiometry and reaction time.

Advanced: How can computational chemistry aid in predicting the regioselectivity of bromination in similar halogenated ethers?

Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distributions to predict reactive sites. For example, the electron-withdrawing effect of the trifluoroethoxy group directs bromination to the para position due to deactivation of ortho positions. Transition state analysis of bromine addition using software like Gaussian or ORCA helps validate mechanistic pathways . Experimental validation via substituent effects (e.g., comparing nitro- vs. methoxy-substituted analogs) further refines computational models .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • GC/HPLC : Quantify purity (>95% by GC or HPLC, as per industrial standards) .
  • NMR : ¹H/¹³C/¹⁹F NMR confirms substitution patterns (e.g., para-bromine, trifluoroethoxy group). Fluorine coupling in ¹⁹F NMR distinguishes trifluoroethoxy from similar groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (exact mass: ~283.95 g/mol) and isotopic patterns for bromine .

Advanced: What strategies mitigate competing side reactions during the introduction of the trifluoroethoxy group?

Methodological Answer:

  • Protection/Deprotection : Protect reactive sites (e.g., hydroxyl groups) before fluorination to avoid undesired substitutions .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of fluorinated reagents in biphasic systems .
  • Temperature Control : Maintain sub-ambient temperatures (−10°C to 0°C) to suppress elimination byproducts (e.g., formation of alkenes) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Antifungal Agents : The trifluoroethoxy group enhances lipophilicity, improving membrane penetration. In vitro assays (e.g., microdilution against Candida albicans) assess efficacy .
  • Drug Intermediates : Acts as a precursor for aryl ethers in kinase inhibitors. Suzuki-Miyaura coupling with boronic acids introduces diverse pharmacophores .

Advanced: How does the electron-withdrawing nature of the substituents influence SNAr (Nucleophilic Aromatic Substitution) reactivity?

Methodological Answer:
The trifluoroethoxy group is a strong electron-withdrawing group (EWG), activating the benzene ring toward nucleophilic substitution at the para position. Kinetic studies using Hammett σ⁺ constants correlate substituent effects with reaction rates. For example, replacing trifluoroethoxy with methoxy slows SNAr due to reduced ring activation . Computational modeling (e.g., Fukui indices) identifies electrophilic centers for targeted functionalization .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts .
  • PPE : Wear nitrile gloves and goggles; halogenated aromatics may cause dermal irritation .
  • Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal .

Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate degradation pathways in environmental studies?

Methodological Answer:

  • Stable Isotope Probing (SIP) : Introduce ¹⁸O into the trifluoroethoxy group to track hydrolytic cleavage via GC-IRMS .
  • Deuterated Analogs : Synthesize deuterated benzene rings (e.g., C₆D₅) to study photolytic degradation mechanisms using LC-MS/MS .

Basic: What are the solubility properties of this compound, and how do they affect reaction design?

Methodological Answer:

  • Solubility : Low polarity in aqueous systems; soluble in DCM, THF, or DMF.
  • Reaction Design : Use polar aprotic solvents (e.g., DMF) for SNAr reactions. Phase-transfer catalysis (e.g., TBAB) enhances solubility in biphasic mixtures .

Advanced: What role does crystallography play in resolving structural ambiguities in halogenated ethers?

Methodological Answer:
Single-crystal X-ray diffraction confirms bond angles and dihedral angles between the bromine and trifluoroethoxy groups. For example, crystallographic data can distinguish between rotational isomers (e.g., gauche vs. anti conformers) of the trifluoroethoxy chain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.